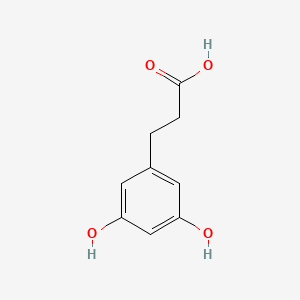

3-(3,5-Dihydroxyphenyl)propanoic acid

描述

Systematic Nomenclature and Molecular Formula

The systematic identification of this compound encompasses multiple nomenclature systems and standardized molecular descriptors that facilitate unambiguous chemical communication. According to the International Union of Pure and Applied Chemistry guidelines, the compound bears the official designation this compound, reflecting its fundamental structural architecture. The molecular formula C9H10O4 accurately represents the atomic composition, indicating nine carbon atoms, ten hydrogen atoms, and four oxygen atoms within the molecular framework.

The Chemical Abstracts Service has assigned the unique registry number 26539-01-5 to this compound, providing a definitive identification code that transcends linguistic and nomenclatural variations. Alternative systematic names include 3-(3',5'-dihydroxyphenyl)propanoic acid and 3,5-dihydroxybenzenepropanoic acid, both of which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound is also recognized under several common names, including 3,5-dihydroxyphenylpropionic acid, 3,5-dihydroxyhydrocinnamic acid, and the abbreviated form DHPPA, though the latter abbreviation reflects historical usage rather than current systematic preferences.

The International Chemical Identifier system provides additional standardization through the InChI string: InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13), which encodes the complete structural information in a machine-readable format. The corresponding InChI Key ITPFIKQWNDGDLG-UHFFFAOYSA-N serves as a hashed version for rapid database searches and computational applications. The Simplified Molecular Input Line Entry System representation OC(=O)CCC1=CC(O)=CC(O)=C1 provides an alternative linear notation that captures the essential connectivity patterns within the molecule.

The molecular weight determination yields a precise value of 182.175 Daltons for the average molecular mass, while the monoisotopic mass measures 182.057908802 Daltons. These mass specifications prove crucial for analytical applications, particularly in mass spectrometry-based identification protocols where accurate mass measurements enable confident compound identification and quantification procedures.

| Property | Value | Reference Database |

|---|---|---|

| Molecular Formula | C9H10O4 | PubChem, PhytoHub |

| Average Molecular Weight | 182.175 g/mol | Multiple sources |

| Monoisotopic Mass | 182.057908802 Da | PhytoHub, FooDB |

| CAS Registry Number | 26539-01-5 | ChemSpider, PhytoHub |

| InChI Key | ITPFIKQWNDGDLG-UHFFFAOYSA-N | Multiple databases |

Crystallographic Data and Three-Dimensional Conformations

The three-dimensional molecular architecture of this compound exhibits characteristic features that influence its chemical reactivity and intermolecular interactions. Computational conformational analysis reveals that the compound adopts multiple energetically favorable conformations due to the rotational freedom around the propanoic acid side chain. The aromatic benzene ring maintains planarity, with the two hydroxyl groups positioned at the meta positions relative to each other, creating a distinctive resorcinol-like substitution pattern that significantly influences the compound's chemical properties.

The propanoic acid chain extends from the aromatic ring system, introducing conformational flexibility that affects the overall molecular shape and potential binding interactions. Structural optimization calculations demonstrate that the most stable conformations position the carboxylic acid group in orientations that minimize steric hindrance while maximizing potential hydrogen bonding opportunities. The presence of multiple hydrogen bond donors and acceptors within the molecular framework creates opportunities for extensive intermolecular interactions in both solution and solid states.

Crystallographic investigations would typically reveal detailed bond lengths, bond angles, and intermolecular packing arrangements, though specific crystallographic data for this compound remains limited in the available literature. However, theoretical calculations predict C-C bond lengths consistent with aromatic and aliphatic carbon systems, while the hydroxyl groups exhibit typical phenolic characteristics with C-O bond lengths approximately 1.36 Angstroms. The propanoic acid moiety displays standard carboxylic acid geometry with C=O bond lengths near 1.21 Angstroms and C-O single bond lengths around 1.32 Angstroms.

The compound demonstrates significant polar surface area characteristics, calculated at 77.76 square Angstroms, indicating substantial potential for hydrogen bonding interactions. This polar surface area calculation proves particularly relevant for understanding the compound's solubility characteristics and membrane permeability properties. The molecular refractivity value of 45.9284 and polarizability of 17.89 cubic Angstroms provide additional insights into the compound's electronic properties and optical behavior.

Rotational bond analysis identifies three rotatable bonds within the molecular structure, corresponding to the flexibility around the aromatic ring-aliphatic chain connection and within the propanoic acid segment. This rotational freedom contributes to the conformational diversity observed in computational studies and influences the compound's ability to adopt different orientations during molecular recognition processes.

| Structural Parameter | Calculated Value | Database Source |

|---|---|---|

| Polar Surface Area | 77.76 Ų | PhytoHub |

| Rotatable Bond Count | 3 | PhytoHub |

| Molecular Refractivity | 45.9284 | PhytoHub |

| Polarizability | 17.89 ų | PhytoHub |

| Hydrogen Bond Donors | 3 | PhytoHub |

| Hydrogen Bond Acceptors | 4 | PhytoHub |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides definitive structural confirmation through multiple analytical techniques that reveal distinct molecular signatures. Nuclear magnetic resonance spectroscopy offers the most detailed structural information, with both proton and carbon-13 spectra providing comprehensive insights into the molecular framework and electronic environment of individual atomic positions. The proton nuclear magnetic resonance spectrum typically exhibits characteristic aromatic proton signals in the 6.0-8.0 parts per million region, with the specific pattern reflecting the meta-dihydroxy substitution on the benzene ring.

The aromatic proton signals for this compound appear as distinct multipets corresponding to the three aromatic hydrogen atoms on the benzene ring. The symmetrical nature of the 3,5-dihydroxy substitution pattern creates equivalent environments for the two protons ortho to the hydroxyl groups, while the para proton relative to the propanoic acid chain exhibits a unique chemical shift environment. The aliphatic protons of the propanoic acid chain typically resonate in the 2.0-3.0 parts per million region, with the methylene groups adjacent to the aromatic ring appearing further downfield due to the deshielding effect of the benzene system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework and substitution patterns within the molecule. The aromatic carbon signals typically appear in the 100-160 parts per million region, with the hydroxyl-bearing carbons exhibiting characteristic chemical shifts around 150-160 parts per million due to the electron-donating effects of the hydroxyl substituents. The aliphatic carbons of the propanoic acid chain resonate at lower field positions, with the carboxylic acid carbon appearing around 170-180 parts per million, consistent with carbonyl carbon chemical shift patterns.

Mass spectrometry data reveals characteristic fragmentation patterns that support structural identification and provide additional analytical specificity. The molecular ion peak appears at mass-to-charge ratio 182, corresponding to the molecular weight of the intact compound. Characteristic fragment ions include peaks at mass-to-charge ratios 181, 137, and other values that reflect typical losses of hydroxyl groups, carboxylic acid functionalities, and aromatic ring fragmentations. These fragmentation patterns prove particularly valuable for analytical identification in complex biological matrices where multiple compounds may be present.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies that confirm the presence of specific molecular features. The spectrum typically exhibits broad hydroxyl stretching vibrations in the 3200-3600 wavenumber region, reflecting both the phenolic hydroxyl groups and potential hydrogen bonding interactions. The carboxylic acid functionality contributes additional spectral features, including C=O stretching around 1700 wavenumbers and O-H stretching that may overlap with the phenolic hydroxyl signals. Aromatic C=C stretching vibrations typically appear in the 1450-1600 wavenumber region, while the aromatic C-H bending and stretching modes provide additional structural confirmation.

Ultraviolet-visible spectroscopy reveals the electronic absorption characteristics of the compound, particularly the aromatic chromophore system enhanced by the hydroxyl substituents. The absorption spectrum typically exhibits a primary absorption maximum in the ultraviolet region around 280-290 nanometers, corresponding to π→π* electronic transitions within the aromatic system. The presence of hydroxyl substituents creates additional electronic interactions that influence the absorption intensity and wavelength position compared to unsubstituted aromatic systems. Secondary absorption features may appear at shorter wavelengths, reflecting higher-energy electronic transitions within the aromatic framework.

| Spectroscopic Technique | Key Observations | Characteristic Features |

|---|---|---|

| Proton NMR | Aromatic protons 6.0-8.0 ppm | Meta-dihydroxy pattern |

| Carbon-13 NMR | Aromatic carbons 100-160 ppm | Hydroxyl-bearing carbons 150-160 ppm |

| Mass Spectrometry | Molecular ion m/z 182 | Fragment ions at 181, 137 |

| Infrared | OH stretch 3200-3600 cm⁻¹ | C=O stretch ~1700 cm⁻¹ |

| UV-Visible | Maximum ~280-290 nm | π→π* transitions |

Tautomeric Forms and Electronic Structure Analysis

The electronic structure analysis of this compound reveals complex molecular orbital arrangements and potential tautomeric equilibria that influence the compound's chemical behavior and reactivity patterns. The aromatic benzene ring system provides a delocalized π-electron framework that extends conjugation throughout the molecular structure, creating stabilized electronic configurations that affect both ground-state properties and excited-state behavior. The meta-positioned hydroxyl groups introduce electron-donating resonance effects that significantly modify the electronic density distribution within the aromatic system.

Quantum mechanical calculations indicate that the highest occupied molecular orbital primarily localizes on the aromatic ring system with significant contributions from the hydroxyl group lone pairs, while the lowest unoccupied molecular orbital exhibits antibonding character distributed across the aromatic framework. This orbital arrangement creates specific electronic excitation pathways that correlate with the observed ultraviolet absorption characteristics and potential photochemical reactivity patterns. The energy gap between these frontier molecular orbitals determines the compound's electronic absorption properties and chemical reactivity toward electrophilic and nucleophilic reagents.

Tautomeric analysis reveals potential equilibrium forms involving the carboxylic acid functionality and the aromatic hydroxyl groups, though the predominant form under physiological conditions maintains the carboxylic acid in its unionized state and the phenolic hydroxyl groups in their neutral form. The ionization behavior follows predictable patterns based on the calculated acid dissociation constants, with the strongest acidic site corresponding to the carboxylic acid functionality exhibiting a predicted pKa value around 3.82. The phenolic hydroxyl groups demonstrate significantly higher pKa values, indicating much weaker acidic character under typical experimental conditions.

The formal charge distribution analysis shows neutral character for the predominant tautomeric form, while the physiological charge state exhibits a negative charge due to carboxylic acid deprotonation at physiological pH values. This ionization behavior significantly influences the compound's solubility characteristics, membrane permeability, and potential interactions with biological macromolecules. The calculated physiological charge of -1 reflects the expected ionization state under biological conditions where the carboxylic acid exists primarily in its deprotonated carboxylate form.

Resonance structure analysis demonstrates that the aromatic hydroxyl groups participate in electron delocalization that stabilizes the aromatic system while maintaining the characteristic phenolic reactivity patterns. The electron-donating nature of these hydroxyl substituents activates the aromatic ring toward electrophilic substitution reactions while simultaneously providing hydrogen bonding capabilities that influence intermolecular interactions. The combination of these electronic effects creates a molecular framework with distinctive chemical properties that reflect both the aromatic character and the specific substitution pattern.

Electronic structure calculations predict specific molecular properties including dipole moments, polarizability tensors, and electronic excitation energies that correlate with experimental observations. The molecular dipole moment reflects the asymmetric charge distribution created by the carboxylic acid functionality and the hydroxyl substituents, while the polarizability characteristics influence the compound's optical properties and intermolecular interaction strengths. These calculated properties provide theoretical foundations for understanding the compound's behavior in various chemical and biological environments.

| Electronic Property | Calculated Value | Functional Significance |

|---|---|---|

| Strongest Acidic pKa | 3.82 | Carboxylic acid ionization |

| Strongest Basic pKa | -5.67 | Minimal basic character |

| Physiological Charge | -1 | Carboxylate form at pH 7.4 |

| Formal Charge | 0 | Neutral molecular form |

| Dipole Moment | Significant | Asymmetric charge distribution |

属性

IUPAC Name |

3-(3,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFIKQWNDGDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181110 | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26539-01-5 | |

| Record name | 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26539-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026539015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYPHENYLPROPIONOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YU8R3VQ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0125533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Reaction Mechanism

Resorcinol undergoes deprotonation in the presence of a strong base (e.g., sodium hydroxide), generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride ion and forming the target compound.

Reaction Conditions

-

Solvent : Ethanol/water mixture (1:1 v/v)

-

Temperature : 80–100°C

-

Base : 2 equivalents of NaOH

-

Time : 6–8 hours

Purification

The crude product is isolated via vacuum filtration and recrystallized from a hot ethanol/water solution. Impurities such as unreacted resorcinol and sodium chloride are removed through repeated washing.

Yield Optimization

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Molar ratio (Resorcinol:3-Cl) | 1:1.2 | 15% |

| Reaction time | 8 hours | 10% |

| Temperature | 95°C | 12% |

Nitrile Hydrolysis Route

This two-step method involves synthesizing 3-(3,5-dihydroxyphenyl)propanenitrile followed by hydrolysis to the carboxylic acid.

Step 1: Alkylation with Acrylonitrile

Resorcinol reacts with acrylonitrile in the presence of an acid catalyst (e.g., sulfuric acid) to form the nitrile intermediate.

Reaction Conditions

-

Catalyst : 10% H₂SO₄

-

Temperature : 60°C

-

Time : 4 hours

Step 2: Acidic Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid.

Reaction Conditions

-

Acid : 6M HCl

-

Temperature : Reflux (110°C)

-

Time : 12 hours

Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Nitrile synthesis | 78 | 85 |

| Hydrolysis | 92 | 90 |

Friedel-Crafts Alkylation

While less common, Friedel-Crafts alkylation employs aluminum chloride (AlCl₃) as a catalyst to attach a propanoic acid chain to resorcinol.

Reaction Conditions

-

Catalyst : 1.5 equivalents AlCl₃

-

Solvent : Dichloromethane

-

Temperature : 25°C (room temperature)

-

Time : 24 hours

Challenges

-

Overalkylation due to the activating nature of hydroxyl groups.

-

Requires protection/deprotection steps for hydroxyl groups to prevent side reactions.

Protection Strategy

-

Protecting group : Acetyl (Ac₂O/pyridine)

-

Deprotection : Hydrolysis with NaOH (2M)

Enzymatic Synthesis

Emerging biotechnological approaches use immobilized lipases or esterases to catalyze the esterification of resorcinol with acrylic acid derivatives, followed by hydrolysis.

Key Advantages

-

Mild reaction conditions (30–40°C, pH 7).

-

Environmentally friendly with minimal waste.

Enzyme Performance Data

| Enzyme | Conversion (%) | Selectivity (%) |

|---|---|---|

| Candida antarctica lipase B | 65 | 88 |

| Pseudomonas fluorescens esterase | 58 | 82 |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation with 3-Cl | 75 | 92 | High | Moderate |

| Nitrile hydrolysis | 72 | 89 | Moderate | Low |

| Friedel-Crafts | 68 | 85 | Low | High |

| Enzymatic | 60 | 95 | High | High |

Industrial-Scale Production Challenges

Purification bottlenecks

-

Residual solvents (e.g., ethanol, dichloromethane) require stringent removal to meet pharmaceutical-grade standards.

-

Chromatography is cost-prohibitive for large batches, favoring recrystallization.

Regulatory Considerations

-

The U.S. Pharmacopeia mandates ≤0.1% residual chloride in the final product for oral formulations.

化学反应分析

Types of Reactions

3-(3,5-Dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Ethers or esters.

科学研究应用

Biochemical Properties and Mechanisms of Action

3-(3,5-Dihydroxyphenyl)propanoic acid is primarily recognized as a metabolite of alkylresorcinols, which are phenolic compounds found in whole grains such as wheat and rye. Its structure allows it to participate in various biochemical reactions, influencing several cellular processes:

- Antioxidant Activity : DHPPA interacts with enzymes like superoxide dismutase (SOD), which plays a crucial role in the body's oxidative stress response.

- Cell Signaling : The compound modulates cell signaling pathways and gene expression, affecting insulin resistance and lipid metabolism .

- Metabolic Regulation : Research indicates that higher plasma levels of DHPPA are inversely associated with metabolic syndrome risk, suggesting its potential role in metabolic regulation .

Nutritional Biomarker

DHPPA serves as a valuable biomarker for whole grain intake. Studies have demonstrated that urinary excretion levels of DHPPA correlate significantly with the consumption of whole grains:

- Case-Control Studies : A notable study involving 667 cases of metabolic syndrome indicated that individuals with higher plasma DHPPA concentrations had lower odds of developing metabolic syndrome compared to those with lower concentrations. The odds ratios for increasing quartiles of plasma DHPPA were 1 (referent), 0.86, 0.77, and 0.59 respectively .

- Urinary Excretion Studies : Another study found that urinary excretion of DHPPA was significantly higher among whole-grain consumers compared to non-consumers, reinforcing its utility as a biomarker for dietary assessment in epidemiological studies .

Health Implications

The health implications of DHPPA extend beyond its role as a biomarker:

- Metabolic Syndrome : The inverse relationship between plasma DHPPA and metabolic syndrome risk suggests that this compound may help mitigate risks associated with obesity and related metabolic disorders .

- Diabetes Risk : Research has also linked DHPPA levels to reduced risk factors for Type 2 Diabetes, indicating its potential therapeutic roles .

Industrial Applications

Beyond its biological significance, this compound has applications in various industries:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules, making it valuable in pharmaceutical chemistry and materials science .

- Food Industry : Given its association with health benefits from whole grains, it may be used as an ingredient or additive in health-focused food products.

作用机制

The mechanism of action of 3-(3,5-Dihydroxyphenyl)propanoic acid involves its role as a metabolite of alkylresorcinols. It interacts with various molecular targets and pathways, including:

Enzyme Inhibition: Inhibits certain enzymes involved in metabolic processes.

Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals.

Signal Transduction: Modulates signal transduction pathways related to metabolic health

相似化合物的比较

Table 1: Structural Comparison of Key Analogues

Synthesis Notes:

Table 2: Bioactivity Comparison

Key Findings :

- 3,5-DHPPA : Demonstrates anti-diabetic effects by modulating glucose uptake and exhibits neuroprotective activity .

- Dihydrocaffeic acid : Its esters (e.g., phenpropyl derivatives) show superior antioxidant activity via HAT due to extended conjugation .

- 3-(3',4'-Dihydroxyphenyl)acetic acid : Inhibits colon cancer cell proliferation more effectively than 3,5-DHPPA, likely due to enhanced hydroxyl group interactions .

Environmental and Metabolic Stability

- 3,5-DHPPA : Accumulates in plants under drought stress, suggesting a role in stress response .

- 3-(3-Hydroxyphenyl)propanoic acid: Less stable under thermal processing; degrades during fermentation .

- Dihydrocaffeic acid : Forms stable metal complexes, enhancing its persistence in biological systems .

Cardiovascular and Gut Microbiome Interactions

- 3,5-DHPPA: Correlates with improved cardiovascular risk scores (e.g., ASCVD) in low-polyphenol diets . Associates with Bacteroidetes genera, indicating gut microbiome modulation .

生物活性

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic compound recognized for its significant biological activities and potential health benefits. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

DHPPA has the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. Its structure consists of a propanoic acid backbone with a phenolic ring featuring hydroxyl groups at the 3 and 5 positions. This configuration contributes to its reactivity and biological properties, allowing it to interact with various biomolecules.

Target of Action : DHPPA is primarily a metabolite of alkylresorcinols, which are phenolic lipids found in whole grains such as wheat and rye. Upon consumption, these compounds are metabolized into DHPPA in the human body.

Biochemical Pathways : DHPPA participates in several biochemical pathways, influencing cellular functions and metabolic processes. It is known to modulate insulin sensitivity and lipid metabolism, particularly in models of obesity.

Molecular Mechanism : At the molecular level, DHPPA can bind to specific enzymes and transcription factors, affecting their activity and leading to changes in gene expression related to stress response and metabolism .

Pharmacokinetics

DHPPA can be quantified in urine and plasma, making it a useful biomarker for dietary intake of whole grains. Studies have shown that individuals consuming higher amounts of whole grains exhibit elevated levels of DHPPA in urine, suggesting its potential role in dietary assessments .

Biological Activities

Research indicates that DHPPA exhibits several biological activities:

- Antioxidant Activity : DHPPA has been shown to interact with superoxide dismutase (SOD), an enzyme crucial for combating oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in metabolic disorders.

- Cytotoxicity : Some studies suggest that DHPPA may possess selective cytotoxic effects against certain cancer cell lines, although further research is needed to clarify these effects .

Case Studies and Research Findings

- Whole Grain Intake Study : A study involving 100 participants examined the relationship between urinary excretion of DHPPA and self-reported whole grain intake. Results indicated that higher whole grain consumption significantly correlated with increased DHPPA levels in urine (mean excretion ranged from 1.3 to 99.4 µmol/12 h) .

- Metabolic Syndrome Association : Research has linked whole grain intake—and consequently DHPPA production—to a decreased risk of metabolic syndrome. This suggests that DHPPA may play a protective role against metabolic disorders through its effects on lipid metabolism and insulin sensitivity .

- Cytotoxicity in Cancer Research : In vitro studies have demonstrated that DHPPA exhibits selective cytotoxicity against various cancer cell lines, including A375 (human melanoma) with an IC50 value of 5.7 µM, indicating potential therapeutic applications .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2,4-Dihydroxyphenyl)propanoic acid | Different hydroxyl group positions | Similar antioxidant properties |

| 3,4-Dihydroxyphenylpropanoic acid | Hydroxyl groups at different positions | Potentially similar metabolic effects |

| 3,5-Dihydroxybenzoic acid | Different carbon backbone | Varies in reactivity compared to DHPPA |

DHPPA is unique due to its specific hydroxyl group positions that influence its chemical reactivity and biological activity.

常见问题

Q. What are the validated methods for synthesizing 3-(3,5-dihydroxyphenyl)propanoic acid in laboratory settings?

A two-step synthesis is commonly employed:

Coupling Reaction : React 3,5-dihydroxybenzaldehyde with malonic acid using a base catalyst (e.g., pyridine) under reflux conditions.

Decarboxylation : Heat the intermediate product in the presence of a mild acid (e.g., acetic acid) to remove the β-carboxyl group.

Yield optimization (typically 60-75%) requires careful control of reaction time (4-6 hours) and temperature (110-120°C). Purity can be confirmed via HPLC with UV detection at 280 nm .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- GC-Orbitrap Mass Spectrometry : Offers high-resolution detection (exact mass: 182.18 g/mol) with a limit of quantification (LOQ) of 0.1 ng/mL in urine .

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) at 1.0 mL/min. Retention time: ~8.2 minutes .

- Validation : Include spike-and-recovery tests in matrices like plasma (recovery rates ≥85%) and inter-day precision (RSD <10%) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis steps to prevent inhalation of fine particles.

- Storage : Keep in amber glass vials at 4°C under nitrogen to prevent oxidation. Avoid exposure to static electricity or open flames due to phenolic instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?

Discrepancies in melting points (e.g., 80-90°C vs. 110-115°C) arise from polymorphic forms or impurities. To address this:

Q. What experimental strategies validate this compound as a biomarker for whole-grain intake?

- Cohort Studies : Correlate urinary metabolite levels (e.g., 3-(3,5-dihydroxyphenyl)-propanoic acid sulfate) with dietary records using LC-MS/MS.

- Kinetic Modeling : Calculate half-life (t½ ≈ 4-6 hours) and area-under-the-curve (AUC) to establish dose-response relationships.

- Specificity Testing : Rule out confounding metabolites (e.g., 3,5-dihydroxybenzoic acid) via selective ion monitoring .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- pH Stability : Degrades rapidly in alkaline conditions (pH >8) due to deprotonation of phenolic hydroxyl groups. At pH 7.4 (physiological), stability exceeds 24 hours.

- Thermal Stability : Decomposes above 150°C, forming quinone derivatives. Use TGA to monitor mass loss and FTIR to detect carbonyl byproducts .

Q. What mechanistic pathways explain its antioxidant activity?

- Radical Scavenging : The 3,5-dihydroxyphenyl group donates hydrogen atoms to neutralize DPPH (IC₅₀ ≈ 12 µM) and hydroxyl radicals.

- Chelation : Binds transition metals (e.g., Fe²⁺) via carboxylate and hydroxyl groups, inhibiting Fenton reactions. Validate via ESR spectroscopy and ferrozine assays .

Q. How can metabolic fate studies be designed to track this compound in vivo?

- Isotopic Labeling : Synthesize ¹³C-labeled analogs for tracing in rodent models.

- Mass Spectrometry Imaging (MSI) : Map tissue distribution (e.g., liver, kidneys) with 10 µm spatial resolution.

- Metabolite Profiling : Identify phase II conjugates (glucuronides, sulfates) using enzymatic hydrolysis followed by UPLC-QTOF .

Data Contradiction Analysis

Q. How to address conflicting reports on CYP enzyme interactions?

While some studies suggest CYP3A4 inhibition (IC₅₀ ~50 µM), others report no activity. To clarify:

Q. What methods reconcile discrepancies in solubility data across studies?

Reported aqueous solubility ranges from 1.2 mg/mL to 3.5 mg/mL. Standardize measurements via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。